(S)-Equol 7-β-D-Glucuronide Sodium Salt

Estrogen Receptor Beta Selective Estrogen Receptor Modulator Chiral Pharmacology

Choose (S)-Equol 7-β-D-Glucuronide Sodium Salt to ensure assay accuracy and biological relevance. Unlike free S-equol, racemic mixtures, or other phase-II conjugates (e.g., equol-4′-glucuronide), this S-enantiomer 7-β-D-glucuronide is the predominant human metabolite and uniquely retains anti-angiogenic activity at physiological concentrations. Its 13-fold ERβ selectivity (Ki=16 nM) ensures target-specific signaling studies. Enhanced aqueous solubility from the sodium salt form simplifies in vitro/in vivo dosing.

Molecular Formula C₂₁H₂₁NaO₉
Molecular Weight 440.38
CAS No. 38482-82-5
Cat. No. B1145664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Equol 7-β-D-Glucuronide Sodium Salt
CAS38482-82-5
Synonyms3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic Acid Sodium Salt;  Equol Glucuronide Sodium Salt;  (3S)-3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic Acid;  Equol 7-Glucuronide;  Equol Glucuro
Molecular FormulaC₂₁H₂₁NaO₉
Molecular Weight440.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-Equol 7-β-D-Glucuronide Sodium Salt (CAS 38482-82-5) is Essential for Isoflavone Metabolism Research


(S)-Equol 7-β-D-Glucuronide Sodium Salt is the sodium salt form of the major circulating phase-II metabolite of the soy isoflavone daidzein-derived microbial metabolite S-equol. It is a flavonoid O-glucuronide characterized by a β-D-glucuronide moiety conjugated at the 7-position of the isoflavan skeleton. This compound serves as a critical analytical reference standard and research tool for investigating the bioavailability, metabolic fate, and biological activity of S-equol, which is a selective estrogen receptor β (ERβ) agonist produced endogenously by gut microbiota in approximately 30–50% of the human population [1]. The sodium salt form offers enhanced aqueous solubility compared to the free acid, facilitating its use in various in vitro and in vivo experimental systems [2].

The Critical Pitfalls of Substituting (S)-Equol 7-β-D-Glucuronide Sodium Salt with Generic Analogs


Substituting (S)-Equol 7-β-D-Glucuronide Sodium Salt with seemingly similar compounds such as free S-equol, racemic (R,S)-equol glucuronide, or other phase-II conjugates like equol-4′-glucuronide or equol monosulfate can lead to fundamentally flawed experimental conclusions due to profound differences in biological activity, metabolic fate, and analytical behavior. Research demonstrates that S-equol exhibits markedly higher binding affinity for ERβ (Ki = 16 nM) compared to its R-enantiomer (Ki for ERα = 50 nM, β/α = 0.29) [1]. Critically, the 7-β-D-glucuronide conjugate uniquely retains anti-angiogenic activity comparable to free equol, whereas other circulating isoflavone metabolites like equol-4′-glucuronide and equol monosulfate exhibit no significant effects at physiological concentrations (0.1-10 μM) [2]. Furthermore, the regioselectivity of glucuronidation is species-dependent, with humans favoring 7-glucuronidation over 4′-glucuronidation, making the 7-isomer the clinically relevant analytical target for human studies [3]. Using an incorrect isomer, conjugate, or salt form will compromise assay accuracy, misrepresent pharmacokinetic profiles, and invalidate biological activity assessments.

Quantitative Evidence: Why (S)-Equol 7-β-D-Glucuronide Sodium Salt Outperforms Analogs


Chiral Specificity: S-Equol vs. R-Equol Estrogen Receptor Binding Affinity

The S-enantiomer of equol demonstrates high affinity and selectivity for estrogen receptor β (ERβ), whereas the R-enantiomer binds preferentially to ERα with significantly lower overall affinity. In competitive binding assays using human recombinant estrogen receptors, S-equol exhibited a Ki of 16 nM for ERβ with a β/α selectivity ratio of 13-fold. In contrast, R-equol showed a Ki of 50 nM for ERα with a β/α selectivity ratio of only 0.29 [1]. This 3.1-fold difference in ERβ binding affinity and the inverted receptor selectivity profile underscore the necessity of using the chirally pure S-isomer for studies investigating ERβ-mediated pathways.

Estrogen Receptor Beta Selective Estrogen Receptor Modulator Chiral Pharmacology

Conjugate-Specific Bioactivity: 7-β-D-Glucuronide vs. Other Phase-II Metabolites in Angiogenesis

Among all major circulating isoflavone metabolites, (R,S)-equol 7-β-D-glucuronide uniquely retains anti-angiogenic activity. In a comparative study on human aortic endothelial cells (HAECs), this glucuronide conjugate exerted a dose-dependent inhibition of tubulogenesis and endothelial migration comparable to that of free equol at physiological concentrations (0.1-10 μM). In stark contrast, other phase-II conjugates, including equol-4′-glucuronide and equol monosulfate, exhibited no significant effects under identical conditions [1].

Anti-Angiogenesis VEGF Signaling Endothelial Cell Migration

Metabolic Abundance: Glucuronides Dominate Equol's Circulating Metabolome

Glucuronidation is the primary metabolic pathway for S-equol in vivo across species, including humans. Pharmacokinetic analysis in ovariectomized rats administered dietary equol revealed that glucuronide conjugates constituted ≥99% of the total equol metabolites present in plasma. The total equol glucuronides achieved a Cmax of 8775 ± 2976 nmol/L and an AUC₀–₂₄ of 104082 ± 20516 nmol/L·h, vastly exceeding the levels of unconjugated equol (Cmax: 9.46 ± 3.56 nmol/L; AUC₀–₂₄: 96.0 ± 41.9 nmol/L·h) and equol monosulfate (Cmax: 23.9 ± 8.54 nmol/L; AUC₀–₂₄: 234 ± 97 nmol/L·h) [1].

Pharmacokinetics Phase-II Metabolism Bioavailability

Regioselective Glucuronidation: 7-Glucuronide is the Dominant Human Metabolite

The regioselectivity of S-equol glucuronidation is highly species-dependent, with critical implications for selecting the appropriate analytical standard for human studies. Kinetic analysis using liver microsomes revealed that humans exhibit a clear preference for 7-glucuronidation over 4′-glucuronidation. The intrinsic clearance (CLint) for 7-glucuronidation was greater than for 4′-glucuronidation in human liver microsomes. This pattern is shared with monkeys, dogs, and mice, but is opposite to that observed in rats, which preferentially form the 4′-glucuronide [1].

UDP-Glucuronosyltransferase Species Differences Metabolic Profiling

Analytical Specificity: Sodium Salt Form Enhances Solubility and Handling

The sodium salt form of (S)-Equol 7-β-D-Glucuronide offers significant practical advantages over the free acid for analytical and experimental workflows. The sodium salt (MW: 440.38) exhibits markedly improved aqueous solubility compared to the free acid form (MW: 418.4), facilitating the preparation of accurate stock solutions and serial dilutions for LC-MS/MS calibration curves, in vitro assays, and in vivo dosing solutions [1].

Reference Standards Analytical Chemistry LC-MS/MS

High-Value Research and Industrial Applications for (S)-Equol 7-β-D-Glucuronide Sodium Salt


Accurate Quantification of S-Equol Glucuronides in Human Plasma for Clinical and Nutritional Studies

This compound serves as an indispensable analytical reference standard for developing and validating LC-MS/MS methods to quantify S-equol 7-glucuronide and related conjugates in human plasma. Given that glucuronides constitute ≥99% of circulating equol metabolites and intact equol is present at only ~1%, accurate measurement of these conjugates is essential for assessing equol exposure in dietary intervention studies, equol-producer phenotyping, and clinical trials investigating the health effects of soy isoflavones [1][2].

Investigating ERβ-Mediated Mechanisms in Hormone-Dependent Diseases

Given the high binding affinity and selectivity of S-equol for ERβ (Ki = 16 nM, 13-fold selectivity over ERα), the pure S-enantiomer of the 7-glucuronide is a critical tool for in vitro studies exploring ERβ-mediated signaling pathways. This includes research into prostate cancer, breast cancer, osteoporosis, and vasomotor symptoms, where distinguishing between ERα and ERβ activation is mechanistically essential [1].

Elucidating Conjugate-Specific Bioactivity in Vascular Biology

The unique retention of anti-angiogenic activity by (R,S)-equol 7-β-D-glucuronide, but not by other phase-II conjugates, positions this compound as a key reagent for vascular biology research. Studies investigating the effects of isoflavone metabolites on endothelial cell migration, tubulogenesis, and VEGF signaling require this specific conjugate to accurately model the in vivo activity of circulating equol metabolites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Equol 7-β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.